molecular formula C9H14N4 B1471650 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine CAS No. 1508643-12-6

2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B1471650
CAS No.: 1508643-12-6
M. Wt: 178.23 g/mol
InChI Key: JLJGSUSOTCQUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2-amino-4,6-dimethylpyrimidinium trifluoroacetate was synthesized by reacting organic raw materials in a 1:1 molar ratio using methanol as a solvent .


Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine consists of a pyrimidine ring with two cyclopropyl groups and two methyl groups attached to it . The molecule contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel purine and pyrimidine derivatives have been synthesized, showcasing the flexibility of cyclopropane-containing compounds in the creation of new molecules. X-ray crystallography has revealed the structural configurations of these compounds, highlighting their potential for further chemical and pharmaceutical applications (Cetina et al., 2004).
  • A study on polyimides containing pyridine and triphenylamine groups demonstrated their high thermal stability and fluorescence upon protonation, suggesting applications in materials science for creating advanced polymers with specific optical and thermal properties (Wang et al., 2008).

Catalysis and Reaction Mechanisms

  • Research on the use of sulfenyl halides for synthesizing heterocycles indicates the role of such compounds in facilitating complex chemical reactions, which could be applied in synthesizing pharmaceuticals or agrochemicals (Borisov et al., 2005).

Material Science and Polymer Research

  • Studies on the synthesis of poly(pyridine-imide) films with distinct optical and thermal properties, including the ability to act as acid chemosensors, suggest applications in sensor technology and materials engineering (Liaw et al., 2007).

Molecular Structure and Drug Design

  • The synthesis and crystal structure analysis of cyprodinil, an anilinopyrimidine fungicide, provide insights into the structural basis of its activity, which can inform the design of new fungicides and potentially other types of drugs (Jeon et al., 2015).

Fluorinated Polyimides for Advanced Applications

  • Research into fluorinated polyimides derived from novel diamine monomers reveals their potential for creating materials with low water absorption rates, low dielectric constants, and high thermal stability, applicable in electronics and aerospace industries (Madhra et al., 2002).

Properties

IUPAC Name

2-cyclopropyl-4-N,6-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-10-7-5-8(11-2)13-9(12-7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJGSUSOTCQUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Reactant of Route 4
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.